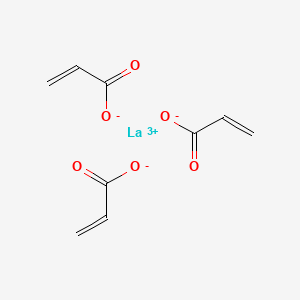
5-Bromo-2-(2-carboxybenzamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-carboxybenzamido)benzoic acid is a chemical compound with the molecular formula C14H10BrNO4 It is a derivative of benzoic acid, featuring a bromine atom and a carboxybenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-carboxybenzamido)benzoic acid typically involves the bromination of 2-chlorobenzonitrile followed by hydrolysis. The process can be summarized as follows:
Bromination: 2-chlorobenzonitrile is reacted with a bromination reagent to produce 5-bromo-2-chlorobenzonitrile.
Hydrolysis: The brominated product undergoes hydrolysis in the presence of an alkali to form 5-bromo-2-chlorobenzoate.
Acidification: The benzoate is then acidified to yield 5-bromo-2-chlorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and hydrolysis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-carboxybenzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atom or the carboxybenzamido group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Bromo-2-(2-carboxybenzamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-carboxybenzamido)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic acid: Similar in structure but lacks the carboxybenzamido group.
5-Bromo-2-chlorobenzoic acid: Similar but contains a chlorine atom instead of the carboxybenzamido group.
Uniqueness
5-Bromo-2-(2-carboxybenzamido)benzoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C15H10BrNO5 |
|---|---|
Molecular Weight |
364.15 g/mol |
IUPAC Name |
5-bromo-2-[(2-carboxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H10BrNO5/c16-8-5-6-12(11(7-8)15(21)22)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
CZHNRPOPMADPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)







